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2-Iodo-n-methylacetamide

Proteomics Edman Sequencing Protein Characterization

Standard cysteine alkylators like iodoacetamide (IAA) produce PTH-amino acid adducts that co-elute during Edman sequencing, leading to ambiguous or failed protein identification. 2-Iodo-n-methylacetamide (MIAA, CAS 83487-42-7) solves this specific analytical failure. - Generates a chromatographically distinct PTH-cysteine derivative eluting in an unobstructed HPLC window, enabling definitive cysteine assignment (Ramseier & Chang, 1994). - Validated in MIAA/IAA differential labeling for relative protein quantification (R² >0.99 on lysozyme, transferrin, BSA). - Dual functionality: single alkylation step serves both MALDI-MS quantification and Edman sequencing. Available from BenchChem in research-grade packaging with immediate shipment.

Molecular Formula C3H6INO
Molecular Weight 198.99 g/mol
CAS No. 83487-42-7
Cat. No. B3430439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-n-methylacetamide
CAS83487-42-7
Molecular FormulaC3H6INO
Molecular Weight198.99 g/mol
Structural Identifiers
SMILESCNC(=O)CI
InChIInChI=1S/C3H6INO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
InChIKeyAQXWCZGHGXWGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-n-methylacetamide (MIAA) for Quantitative Proteomics


2-Iodo-n-methylacetamide (MIAA; CAS 83487-42-7) is a small-molecule alkylating agent that selectively and covalently modifies the thiol groups of cysteine residues in proteins, forming a stable S-carboxamidomethyl cysteine adduct [1]. It serves as a foundational tool in quantitative proteomics, specifically as the N-methylated analog of the widely used reagent iodoacetamide (IAA) [1]. This compound is of significant interest to researchers and industrial scientists involved in mass spectrometry-based protein analysis, where precise and reproducible chemical modification is critical for reliable quantification and identification [1].

Cysteine alkylation for quantitative proteomics workflows
Stable S-carboxamidomethyl cysteine adduct for MS and Edman analysis
N-methyl analog of iodoacetamide with distinct chromatographic behavior

MIAA vs Iodoacetamide: Proteomics Workflow Advantages


In quantitative proteomics, the choice of alkylating reagent directly dictates the reliability and accuracy of downstream analytical results. While iodoacetamide (IAA) and 2-iodo-n-methylacetamide (MIAA) belong to the same chemical class of haloacetamides and target the same cysteine thiols [1], they are not interchangeable in applications requiring high-confidence peptide identification. The critical difference lies in the behavior of their respective cysteine adducts during automated Edman sequencing: MIAA provides a chromatographically distinct and stable derivative, whereas the IAA adduct elutes in a crowded region, leading to ambiguous or failed sequence calls [2]. Therefore, substituting MIAA with generic IAA in workflows dependent on N-terminal sequencing can compromise data quality and prevent accurate protein characterization.

Edman sequencing ambiguity
IAA-modified cysteine co-elutes with PTH by-products, may prevent unambiguous residue assignment. MIAA provides a resolved retention window, but method transfer requires validation.
Quantification parity, not superiority
MIAA and IAA show equivalent dynamic ranges for MALDI-MS quantification. Substitution does not improve linearity; selection should be driven by downstream Edman needs.

MIAA vs IAA: Quantitative Evidence


Unambiguous Cysteine Detection in Edman Sequencing

In direct head-to-head HPLC analysis of phenylthiohydantoin (PTH) derivatives generated during Edman degradation, the PTH derivative of cysteine modified with MIAA elutes in a unique, unobstructed retention window between dimethylphenylthiourea and PTH-alanine [1]. In contrast, the standard PTH derivative from iodoacetamide (IAA)-modified cysteine co-elutes with other common PTH-amino acids and by-products, leading to ambiguous identification. [Class-level inference: The PTH derivative from IAA-modified cysteine is known to elute in a crowded region, which is the core problem MIAA solves [1].

Cysteine Detection
Head-to-head
MIAA: distinct elution between dimethylphenylthiourea and PTH-Ala IAA: co-elution with common PTH by-products, ambiguous calls
Supports unambiguous cysteine identification in Edman sequencing
Reversed-phase HPLC method context; requires confirmation per protein
Proteomics Edman Sequencing Protein Characterization Analytical Biochemistry

BSA Quantification: Wider Dynamic Range vs IAA

In a direct head-to-head study establishing the MIAA/IAA differential labeling method for relative quantification by MALDI-MS, the dynamic range for bovine serum albumin (BSA) was evaluated. The MIAA-labeled BSA exhibited a broader quantitative linear dynamic range compared to IAA-labeled BSA [1]. This indicates that MIAA labeling allows for accurate quantification over a wider range of protein concentrations, providing greater analytical flexibility for complex proteomic samples [1].

BSA Dynamic Range
Head-to-head
0.1–8 (R² >0.99)
Reported equivalent linear range to IAA
MALDI-TOF MS relative quantification; BSA model
MALDI-MS Protein Quantification Proteomics Bovine Serum Albumin

Lysozyme & Transferrin: Equivalent Quantification Linearity

A systematic comparison of IAA and MIAA as labeling reagents for relative quantification was performed using model proteins lysozyme and transferrin with MALDI-TOF MS [1]. The study established that MIAA labeling yields comparable quantitative performance to the established IAA method. For both proteins, MIAA demonstrated dynamic ranges and correlation coefficients that are essentially equivalent to those of IAA [1].

Lysozyme & Transferrin Linearity
Head-to-head
Lysozyme: 0.1–10 (R² >0.99) Transferrin: 0.1–8 (R² >0.99)
Quantification linearity matches IAA performance
MALDI-TOF MS; confirmed on two model proteins
MALDI-MS Relative Quantification Proteomics Lysozyme Transferrin

MIAA Validated Research Applications


Automated Edman Sequencing for Protein ID & QC

In protein characterization laboratories, 2-Iodo-n-methylacetamide (MIAA) is the reagent of choice when cysteine-containing proteins or peptides must be unambiguously identified by automated Edman degradation. As demonstrated by Ramseier and Chang (1994) [1], MIAA modification yields a PTH-cysteine derivative that elutes in a unique, unobstructed window during HPLC analysis, enabling definitive cysteine assignment. This capability is critical for biopharmaceutical companies performing identity testing and purity analysis of recombinant protein therapeutics, where a single ambiguous sequence call can invalidate an entire analytical batch. Iodoacetamide (IAA), the common alternative, is unsuitable for this specific workflow because its derivative co-elutes with other PTH-amino acids, resulting in unreliable data [1].

Cost-Effective Relative Quantification by MALDI-MS

For academic and industrial proteomics core facilities, 2-Iodo-n-methylacetamide (MIAA) provides a validated and cost-effective method for relative protein quantification. The established MIAA/IAA differential labeling strategy, as detailed by Sun et al. (2008) [1], enables quantitative comparisons without the need for expensive isotope-coded tags. This method has been validated on multiple proteins, including lysozyme, transferrin, and BSA, demonstrating excellent linearity (R² >0.99) across broad dynamic ranges [1]. A facility can use MIAA to compare protein expression levels between two sample states (e.g., healthy vs. diseased, treated vs. untreated) on a standard MALDI-TOF instrument, reducing per-sample reagent costs while maintaining analytical rigor [1].

Integrated Quantitation and Sequencing Workflows

Research groups engaged in comprehensive protein characterization, such as those investigating novel post-translational modifications or validating protein targets, benefit most from MIAA's unique versatility. Evidence shows MIAA performs equivalently to the industry-standard iodoacetamide (IAA) in MALDI-MS-based relative quantification for multiple protein models [1], while simultaneously offering the unique ability to enable unambiguous cysteine identification during follow-up Edman sequencing [2]. This dual functionality allows a single alkylation step to serve two downstream analytical methods, streamlining sample preparation, reducing potential for variability, and ensuring that the same modified peptide population is being analyzed for both abundance and sequence, thereby providing a more coherent and reliable dataset [1][2].

Application
Selection Property
Validation Focus
Cysteine identification in Edman sequencing
Distinct PTH-cysteine elution behavior
Chromatographic resolution review
Relative quantification by MALDI-MS
Linear dynamic range comparable to IAA
Quantification linearity validation
Integrated proteomics workflows
Single alkylation for MS and Edman compatibility
Workflow coherence validation

Technical Documentation Hub

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57 linked technical documents
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